N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide
CAS No.: 1798542-88-7
Cat. No.: VC7733021
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798542-88-7 |
|---|---|
| Molecular Formula | C15H14F3NO2 |
| Molecular Weight | 297.277 |
| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C15H14F3NO2/c1-10(7-11-5-6-21-9-11)19-14(20)12-3-2-4-13(8-12)15(16,17)18/h2-6,8-10H,7H2,1H3,(H,19,20) |
| Standard InChI Key | PRZAGVYWBUFKQW-UHFFFAOYSA-N |
| SMILES | CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
N-[1-(Furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzamide core. Its molecular structure suggests potential applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis. The compound's unique functional groups provide opportunities for biological activity and chemical reactivity.
Synthesis Pathways
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide typically involves:
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Preparation of the Amine Intermediate:
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The starting material is often a furan derivative (e.g., furan-3-carboxaldehyde), which undergoes reductive amination with a suitable alkylamine to yield the required amine.
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Coupling with Benzoyl Derivative:
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The amine intermediate reacts with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the final benzamide.
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This synthetic route ensures high yields and purity, leveraging mild reaction conditions to preserve sensitive functional groups.
Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques are employed:
| Technique | Key Findings |
|---|---|
| NMR (1H and 13C) | Signals corresponding to aromatic protons (benzene and furan), aliphatic CH groups, and CF3 group. |
| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |
| Infrared Spectroscopy (IR) | Peaks at ~1700 cm (C=O stretch), ~3200 cm (N-H stretch). |
| Elemental Analysis | Matches theoretical values for C, H, F, N, and O content. |
These methods ensure structural verification and assessment of purity.
Biological Activity
Although specific biological data for this compound is unavailable in current literature, structural features suggest potential applications:
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Pharmacological Relevance:
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The trifluoromethyl group is known to enhance binding affinity in drug targets due to its electron-withdrawing properties.
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The furan ring can act as a bioisostere for aromatic systems, potentially interacting with enzymes or receptors.
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Potential Applications:
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Antimicrobial agents: The combination of hydrophobic and polar groups may disrupt microbial membranes.
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Anti-inflammatory drugs: Benzamide derivatives are often explored for their anti-inflammatory properties.
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Further studies are required to assess its pharmacokinetics and toxicity profiles.
Comparative Analysis with Related Compounds
To understand its significance, comparisons with structurally related compounds are made:
The trifluoromethyl substituent enhances stability and lipophilicity compared to simpler analogs.
Research Gaps and Future Directions
Despite its promising structure, research on this compound remains limited. Key areas for exploration include:
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Biological Testing:
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Screening for antimicrobial, anticancer, or anti-inflammatory activities.
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Evaluation against resistant bacterial strains or specific enzyme targets.
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Chemical Modifications:
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Introduction of additional substituents on the benzene or furan rings to fine-tune activity.
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Exploration of prodrug strategies to improve solubility or bioavailability.
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Toxicity Studies:
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Assessing cytotoxicity in mammalian cell lines.
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Determining environmental impact due to potential persistence from the trifluoromethyl group.
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